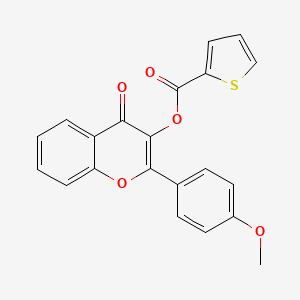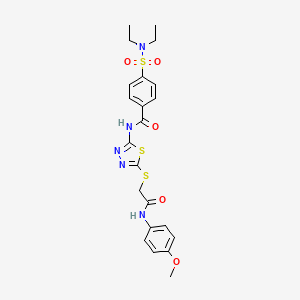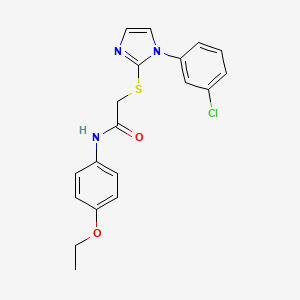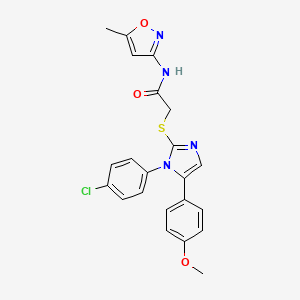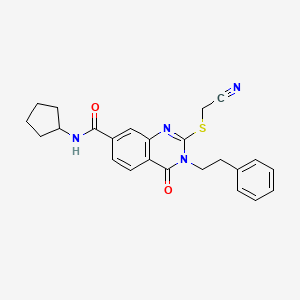
2-((cyanomethyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several functional groups, including a cyanomethyl thio group, a cyclopentyl group, a phenethyl group, and a quinazoline group . These groups are common in many biologically active compounds and are often used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on the specific conditions and reagents used. As a general rule, the cyanomethyl thio group, the cyclopentyl group, the phenethyl group, and the quinazoline group can all undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds similar to the specified chemical have shown potential as antimicrobial agents. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds including 4-thiazolidinones and quinazolinones, which exhibited in vitro antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Cytotoxic Activity
Several studies have explored the cytotoxic potential of quinazoline derivatives. For instance, Nguyen et al. (2019) reported on compounds with cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (Nguyen et al., 2019). Similarly, Bu et al. (2001) investigated derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, revealing their potential for cytotoxicity against colon 38 tumors in mice (Bu et al., 2001).
Anticancer Properties
Compounds related to the specified chemical have shown promising results in anticancer studies. For example, Gaber et al. (2021) synthesized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer effects against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Molecular Docking and Structural Analysis
El-Azab et al. (2016) conducted a detailed structural and vibrational study of a related compound, contributing to the understanding of its molecular properties and potential biological activities (El-Azab et al., 2016).
Synthesis and Chemical Transformations
Various studies have focused on the synthesis and chemical transformations of quinazoline derivatives. Ukrainets, Gorokhova, and Andreeva (2014) discussed the synthesis of related compounds, emphasizing the transformation of cyano groups into amide or carboxy (Ukrainets, Gorokhova, & Andreeva, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyanomethylsulfanyl)-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c25-13-15-31-24-27-21-16-18(22(29)26-19-8-4-5-9-19)10-11-20(21)23(30)28(24)14-12-17-6-2-1-3-7-17/h1-3,6-7,10-11,16,19H,4-5,8-9,12,14-15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPAXMKMPQMDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC#N)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyanomethyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2364004.png)
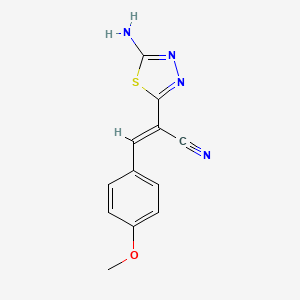
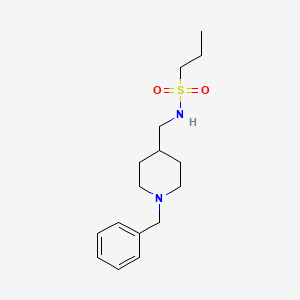
![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2364007.png)
![3-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2364008.png)
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one](/img/structure/B2364009.png)
![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
